3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Overview
Description
3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a useful research compound. Its molecular formula is C14H14N2O6 and its molecular weight is 306.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 3-azabicyclo[3.1.0]hexane (3-ABH) fragment are often present in molecules capable of acting on various biological targets and are actively used in drug design . They are found in numerous active pharmaceuticals and natural products .
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. For instance, some 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Biochemical Pathways
The affected pathways would also depend on the specific biological target. For example, if the compound acts as a reuptake inhibitor, it would affect the neurotransmitter pathways in the nervous system .
Result of Action
The molecular and cellular effects would depend on the compound’s mode of action and its specific biological targets. For instance, if the compound acts as a reuptake inhibitor, it could lead to increased levels of certain neurotransmitters in the synaptic cleft, potentially alleviating symptoms of certain neurological disorders .
Properties
IUPAC Name |
3-(2-methoxycarbonyl-4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-22-14(19)10-5-8(16(20)21)2-3-11(10)15-6-7-4-9(7)12(15)13(17)18/h2-3,5,7,9,12H,4,6H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNZWNCDQBAUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC3CC3C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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